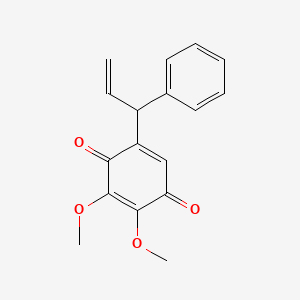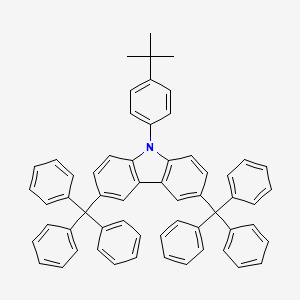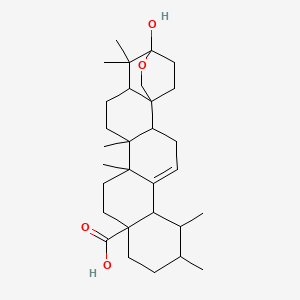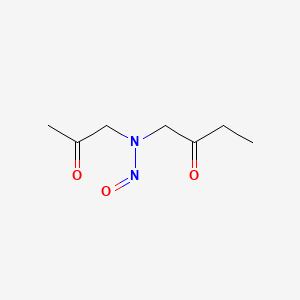
N-Nitroso(2-oxobutyl)(2-oxopropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is a chemical compound with the molecular formula C7H12N2O3. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of significant interest in scientific research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine typically involves the nitrosation of secondary amines. One common method is the reaction of 2-oxobutylamine and 2-oxopropylamine with nitrous acid under acidic conditions. The reaction proceeds as follows: [ \text{R-NH-R’} + \text{HNO}_2 \rightarrow \text{R-N(NO)-R’} + \text{H}_2\text{O} ] where R and R’ represent the 2-oxobutyl and 2-oxopropyl groups, respectively.
Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-Nitroso(2-oxobutyl)(2-oxopropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso oxides.
Reduction: Reduction of the nitroso group can yield secondary amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group.
Major Products Formed:
Oxidation: Formation of nitroso oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
N-Nitroso(2-oxobutyl)(2-oxopropyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Research is conducted to understand its role in the development of certain cancers and its potential use in cancer therapy.
Industry: It is used in the production of other nitrosamines and related compounds.
Mecanismo De Acción
The mechanism of action of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s reactivity with nucleophiles and its ability to generate reactive oxygen species contribute to its biological effects.
Comparación Con Compuestos Similares
- N-Nitrosobis(2-oxopropyl)amine
- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine
- N-Nitrosodiethylamine
Comparison: N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is unique due to its specific structure, which influences its reactivity and biological effects. Compared to N-Nitrosobis(2-oxopropyl)amine, it has a different alkyl group, which can affect its interaction with biological molecules. N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine has an additional hydroxyl group, making it more hydrophilic and potentially altering its metabolic pathways.
Propiedades
Número CAS |
77698-20-5 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
N-(2-oxobutyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H12N2O3/c1-3-7(11)5-9(8-12)4-6(2)10/h3-5H2,1-2H3 |
Clave InChI |
PMENDGPEYXEHSF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CN(CC(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)
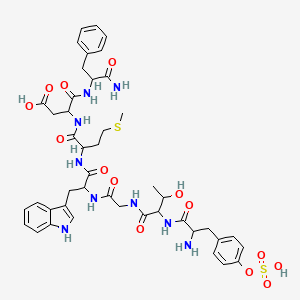
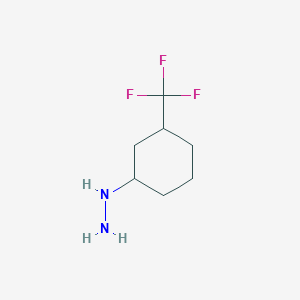
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)


![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
